![molecular formula C17H19N3O3S2 B2548433 1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one CAS No. 727689-71-6](/img/structure/B2548433.png)
1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The molecule also features a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The presence of a nitrophenyl group indicates that there is a nitro group (-NO2) attached to a phenyl group (a variant of a benzene ring) .
Molecular Structure Analysis
The molecular formula of this compound is C17H19N3O3S2, and it has an average mass of 377.481 Da . This includes the atoms from the azepane ring, the thiazole ring, the nitrophenyl group, and the additional atoms in the rest of the molecule .Physical And Chemical Properties Analysis
The compound “1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one” is a liquid at room temperature . Other physical and chemical properties, such as its boiling point, density, and solubility, were not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
This compound is relevant in the synthesis of novel heterocyclic structures, demonstrating its utility in expanding the diversity of chemical scaffolds available for further pharmacological examination or material science applications. For instance, research into the synthesis of 4,5-bridged carbazoles from precursors such as 2,2′-bis(bromomethyl)-6-nitrobiphenyl with sodium sulfide showcases a methodology that could potentially extend to the synthesis of azepino-carbazoles, indicating the versatility of related compounds in constructing complex heterocyclic systems (D. E. Ames, Kristian J. Hansen, N. Griffiths, 1974).
Antimicrobial and Anticancer Activities
Certain derivatives structurally related to "1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one" have been synthesized and evaluated for antimicrobial and anticancer activities, illustrating the potential of such compounds in therapeutic applications. Notably, a series of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones showed significant antimicrobial and anticancer potency, highlighting the medicinal chemistry relevance of these scaffolds (Deepak Verma et al., 2015).
Novel Synthetic Methodologies
Research also delves into innovative synthetic methodologies involving compounds of related structure, offering new pathways for the creation of complex molecules. For example, the synthesis and stereochemistry of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide present a case of creative chemical synthesis leveraging the structural features akin to "1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one" for generating biologically relevant molecules (V. P. M. Rahman et al., 2005).
Applications in Material Science
The utility of related compounds extends beyond biological applications into material science, where their incorporation into polymeric materials can impart desirable optical or mechanical properties. For example, research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including structures related to "1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one," showcases the role such compounds can play in the development of materials with high refractive indices and small birefringence (P. Tapaswi et al., 2015).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-16(19-8-3-1-2-4-9-19)12-25-17-18-15(11-24-17)13-6-5-7-14(10-13)20(22)23/h5-7,10-11H,1-4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVKTQACSFXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

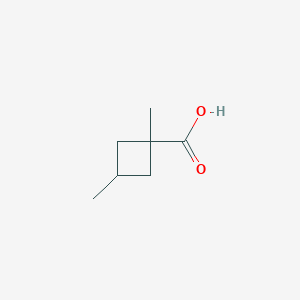
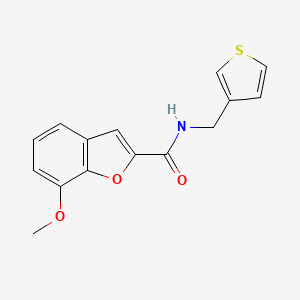
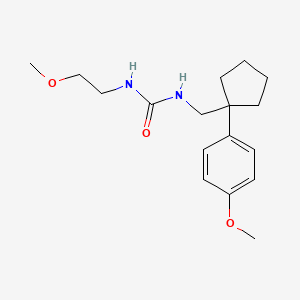
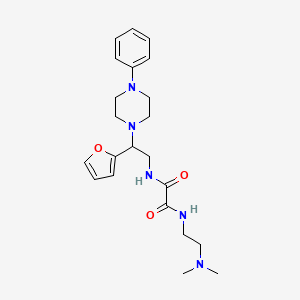
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)
![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)
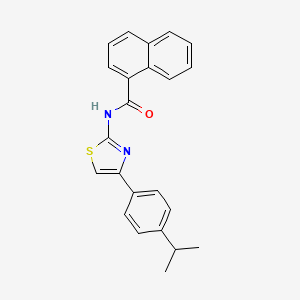
![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2548361.png)

![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2548370.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2548371.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548372.png)